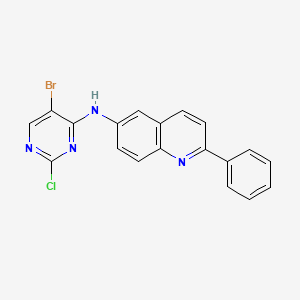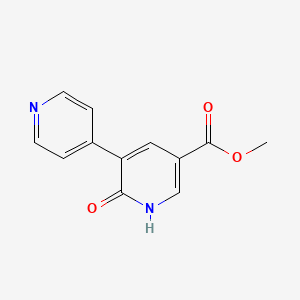
methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring fused with another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers .
Mechanism of Action
The mechanism of action of methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine-based structure and have been studied for their pharmacological properties.
Imidazole-containing compounds: These compounds also feature a heterocyclic ring and have diverse biological activities.
Triazole-pyrimidine hybrids: These compounds are used in neuroprotection and anti-inflammatory research.
Uniqueness
Methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in drug development and material science make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-6-10(11(15)14-7-9)8-2-4-13-5-3-8/h2-7H,1H3,(H,14,15) |
InChI Key |
UHIDHPYYEFJDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




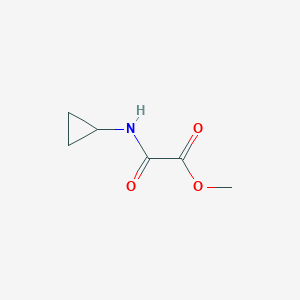
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
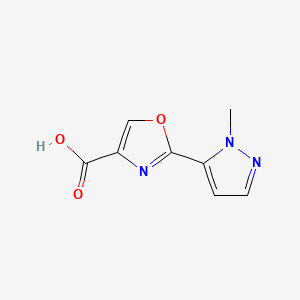
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
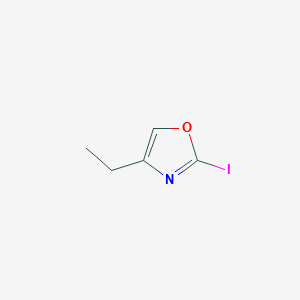


![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
